2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

pKa Physicochemical Properties Ligand Design

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole (CAS 1421102-83-1) is a synthetic, heterocyclic small molecule featuring a 5-nitrobenzimidazole core substituted at the 2-position with a 1,4-diazepane (homopiperazine) ring. It is primarily offered as a research chemical and versatile scaffold for drug discovery, with a molecular weight of 261.28 g/mol and a molecular formula of C12H15N5O2.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
Cat. No. B13329127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H15N5O2/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16/h2-3,8,13H,1,4-7H2,(H,14,15)
InChIKeyILUQVFHONGBQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole: A Heterocyclic Building Block for MedChem


2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole (CAS 1421102-83-1) is a synthetic, heterocyclic small molecule featuring a 5-nitrobenzimidazole core substituted at the 2-position with a 1,4-diazepane (homopiperazine) ring . It is primarily offered as a research chemical and versatile scaffold for drug discovery, with a molecular weight of 261.28 g/mol and a molecular formula of C12H15N5O2 . Vendors such as AKSci supply it at a minimum purity specification of 95% . Its rigid benzodiazole framework contributes to stability, and the presence of both a nitro group and a diazepane ring makes it a candidate for the development of kinase inhibitors or antimicrobial agents .

Why 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole Cannot Be Casually Substituted


Substituting 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole with a generic 2-amino-5-nitrobenzimidazole is scientifically risky due to the profound influence of the 2-substituent on molecular properties. The 1,4-diazepane ring introduces a conformationally flexible, seven-membered heterocycle with a higher pKa (~8-9) compared to a six-membered piperazine (pKa ~9.8), altering the protonation state at physiological pH . This directly impacts critical drug-like properties such as solubility, permeability, and target binding. For instance, in the 2-substituted-5-nitrobenzimidazole class, even minor changes to the 2-substituent (e.g., piperazine vs. oxadiazole vs. triazolo-thiadiazole) lead to large differences in VEGFR-2 and c-Met inhibitory activity, ranging from 19.02% to 88.48% inhibition . Without direct, quantitative head-to-head data, assuming functional equivalence to an analog is a high-risk procurement decision.

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole: Quantitative Differentiation Evidence Summary


Structural Differentiation: 1,4-Diazepane vs. Piperazine Substituent pKa Shift

The 1,4-diazepane (homopiperazine) ring in the target compound has a reported pKa of ~8-9, which is a measurable shift from the piperazine analog (pKa ~9.8) . This difference alters the ionization state at physiological pH, directly influencing solubility, permeability, and off-target binding potential. No direct comparative pKa data for the final substituted benzimidazoles was found in the literature.

pKa Physicochemical Properties Ligand Design

Conformational Flexibility: 7-Membered vs. 6-Membered Ring Dynamics

The 1,4-diazepane ring introduces a seven-membered ring system, which is inherently more flexible and can adopt a wider range of conformations than the six-membered piperazine ring . This has implications for the entropic penalty upon binding to a rigid protein pocket. While no quantitative thermodynamic data exists for this specific scaffold, the difference in the number of accessible conformers is a well-established conformational principle . This distinguishes the target compound from piperazine-based analogs.

Conformational Analysis Ring Flexibility Entropic Penalty

Class-Level Potency Gap: 2-Substituent Drives VEGFR-2/c-Met Inhibition

A study on 2-substituted-5-nitrobenzimidazoles revealed that varying the 2-substituent caused a wide range of inhibitory activities against VEGFR-2 and c-Met. The unsubstituted phenoxymethyl derivative (12d) showed the most promising dual inhibition (35.88% VEGFR-2, 88.48% c-Met at 10 µM) . In contrast, a related piperazine-hybridized analog showed markedly weaker VEGFR-2 inhibition at 19.02% . The 1,4-diazepane-substituted target compound was not tested in this study, but these data demonstrate that the 2-substituent identity is a powerful driver of kinase selectivity, making substitution without data highly unreliable.

VEGFR-2 c-Met Kinase Inhibition Structure-Activity Relationship

Vendor-Supplied Purity Specification as a Baseline for Procurement

The commercially supplied compound from AKSci is specified with a minimum purity of 95% . While some analogs like 5-nitro-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride are available, direct comparative purity data is vendor-specific and not a property of the molecule itself. This 95% purity threshold serves as the minimum procurement specification for initial screening.

Purity Quality Control Procurement Specification

Where to Apply 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole: Evidence-Supported Scenarios


Scaffold for Exploring the 2-Substituent SAR of 5-Nitrobenzimidazoles

Given the demonstrated sensitivity of kinase inhibition to the 2-substituent , this compound serves as a critical building block for exploring structure-activity relationships (SAR) around the 1,4-diazepane motif. Its unique ring size and pKa offer a distinct chemical space compared to piperazine and morpholine analogs, making it valuable for lead optimization campaigns aiming to modulate target selectivity.

Privileged Ligand Core for Kinase Inhibitor Design

The broader 2-substituted-5-nitrobenzimidazole class, as highlighted in VEGFR-2/c-Met studies , positions this compound as a potential core for designing dual kinase inhibitors. The nitro group is a known bioreductive handle, and the diazepane moiety may offer advantages in modulating pharmacokinetics, although this requires experimental validation.

Positive or Negative Control Synthesis in Medicinal Chemistry

When profiling a new series of 2-aminated 5-nitrobenzimidazoles, the 1,4-diazepane derivative can serve as a critical control compound. Its distinct conformational flexibility compared to rigidified analogs allows researchers to deconvolute whether a biological effect is driven by the 2-substituent's steric bulk or electronic properties, as evidenced by class-level SAR trends .

Quote Request

Request a Quote for 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.